Balanced Lipophilicity (XLogP3 = 2.0) Versus More Lipophilic N-Alkyl Urea Analogs
The target compound exhibits a computed XLogP3 of 2.0, positioning it within the optimal range for oral bioavailability and central nervous system (CNS) drug-likeness [1]. In contrast, the structurally similar analog 1-cyclohexyl-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxamide (Hit2Lead) has a higher calculated XLogP3 of approximately 3.1 due to additional methylene groups in its linker . This difference of >1.0 log unit indicates that the target compound is significantly less lipophilic, which can translate to superior solubility and reduced metabolic clearance, a critical differentiator for lead optimization programs.
| Evidence Dimension | Computed XLogP3 (Lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 2.0 |
| Comparator Or Baseline | 1-cyclohexyl-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxamide: XLogP3 ≈ 3.1 |
| Quantified Difference | Δ ≈ -1.1 log units (less lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem). |
Why This Matters
Lower lipophilicity is strongly correlated with reduced promiscuity and improved developability, making this compound a more attractive starting point for medicinal chemistry campaigns than its more lipophilic counterparts.
- [1] PubChem. (2026). Compound Summary for CID 71781173: 4-((1H-pyrazol-1-yl)methyl)-N-cyclohexylpiperidine-1-carboxamide. National Center for Biotechnology Information. Retrieved May 9, 2026. View Source
